molecular formula C19H17ClN2O2S B6507370 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 895647-42-4

3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B6507370
CAS No.: 895647-42-4
M. Wt: 372.9 g/mol
InChI Key: BEXATWVTWVWFEU-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a 4-chlorobenzenesulfonyl group and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions One common method involves the sulfonylation of 4-chloroaniline with benzenesulfonyl chloride to form 4-chlorobenzenesulfonamide This intermediate is then subjected to a Friedländer quinoline synthesis, where it reacts with a suitable aldehyde and an amine to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the quinoline core.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline core can intercalate with DNA or interact with aromatic amino acids in proteins. The pyrrolidin-1-yl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl-quinoline: Lacks the pyrrolidin-1-yl group, which may affect its binding properties and reactivity.

    Pyrrolidin-1-yl-quinoline: Lacks the sulfonyl group, which may reduce its ability to interact with certain molecular targets.

    Benzenesulfonyl-quinoline: Lacks the chloro substituent, which can influence its electronic properties and reactivity.

Uniqueness

3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-14-7-9-15(10-8-14)25(23,24)18-13-21-17-6-2-1-5-16(17)19(18)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXATWVTWVWFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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